molecular formula C5H8N2OS B11731427 (3-Methoxy-1,2-thiazol-5-yl)methanamine

(3-Methoxy-1,2-thiazol-5-yl)methanamine

Cat. No.: B11731427
M. Wt: 144.20 g/mol
InChI Key: CCRAXFBSCLJECU-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-thiazol-5-yl)methanamine is a heterocyclic organic compound that contains a thiazole ring substituted with a methoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-5-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with chloroacetic acid can yield a thiazole intermediate, which can then be further modified to introduce the methoxy and methanamine groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,2-thiazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(3-Methoxy-1,2-thiazol-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-thiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-1,2-thiazol-5-yl)methanamine is unique due to the presence of both methoxy and methanamine groups, which can influence its reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(3-methoxy-1,2-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRAXFBSCLJECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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